

Spectroscopic Profile of 1-Caffeoylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Caffeoylquinic acid**, a significant phenolic compound with a range of biological activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols, to support research and development efforts.

Spectroscopic Data of 1-Caffeoylquinic Acid

The following sections present the key spectroscopic data for **1-Caffeoylquinic acid**, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **1-Caffeoylquinic acid**. It is important to note that the chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 1: ^1H NMR Spectral Data of **1-Caffeoylquinic Acid**

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Quinic Acid Moiety			
H-1	~5.4	m	
H-2ax	~2.2	m	
H-2eq	~2.3	m	
H-3	~4.2	m	
H-4	~3.8	m	
H-5	~4.9	m	
H-6ax	~2.1	m	
H-6eq	~2.3	m	
Caffeoyl Moiety			
H-2'	~7.05	d	2.0
H-5'	~6.78	d	8.2
H-6'	~6.95	dd	8.2, 2.0
H-7' (α)	~7.60	d	15.9
H-8' (β)	~6.30	d	15.9

Note: The exact chemical shifts for the quinic acid protons in the 1-isomer can be subject to some variation and overlap. The presented values are approximate based on data for related caffeoylquinic acid isomers.

Table 2: ^{13}C NMR Spectral Data of **1-Caffeoylquinic Acid**

Atom No.	Chemical Shift (δ , ppm)
Quinic Acid Moiety	
C-1 (C-O)	~76.0
C-2	~37.5
C-3	~70.5
C-4	~72.0
C-5	~71.0
C-6	~37.0
C-7 (COOH)	~178.0
Caffeoyl Moiety	
C-1'	~127.0
C-2'	~115.0
C-3'	~146.0
C-4'	~149.0
C-5'	~116.0
C-6'	~122.5
C-7' (α , C=O)	~147.0
C-8' (β)	~114.5
C-9' (C=O)	~168.0

Note: The chemical shifts are based on data reported for various caffeoylquinic acid isomers and predicted values for the 1-isomer.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Caffeoylquinic acid** is characterized by absorption bands corresponding to its various functional groups. The data presented below is based on the known spectral

features of caffeic acid and quinic acid, which constitute the **1-Caffeoylquinic acid** molecule.

Table 3: Predicted IR Absorption Bands for **1-Caffeoylquinic Acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3550-3200	Strong, Broad	O-H stretching (phenolic and alcoholic hydroxyls, carboxylic acid)
3000-2850	Medium	C-H stretching (aromatic and aliphatic)
~1710	Strong	C=O stretching (carboxylic acid)
~1690	Strong	C=O stretching (α,β -unsaturated ester)
~1645	Strong	C=C stretching (alkene)
1605, 1520	Medium	C=C stretching (aromatic ring)
~1270	Medium	C-O stretching (ester, carboxylic acid)
~1180	Medium	C-O stretching (alcohols)

Note: These are predicted values based on the analysis of the constituent parts of the molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1-Caffeoylquinic acid** is dominated by the electronic transitions within the caffeoyl moiety, which contains a conjugated system.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **1-Caffeoylquinic Acid**

Wavelength (λ_{max} , nm)	Solvent
~328	Methanol or Ethanol
~298 (shoulder)	Methanol or Ethanol
~246	Methanol or Ethanol
~217	Methanol or Ethanol

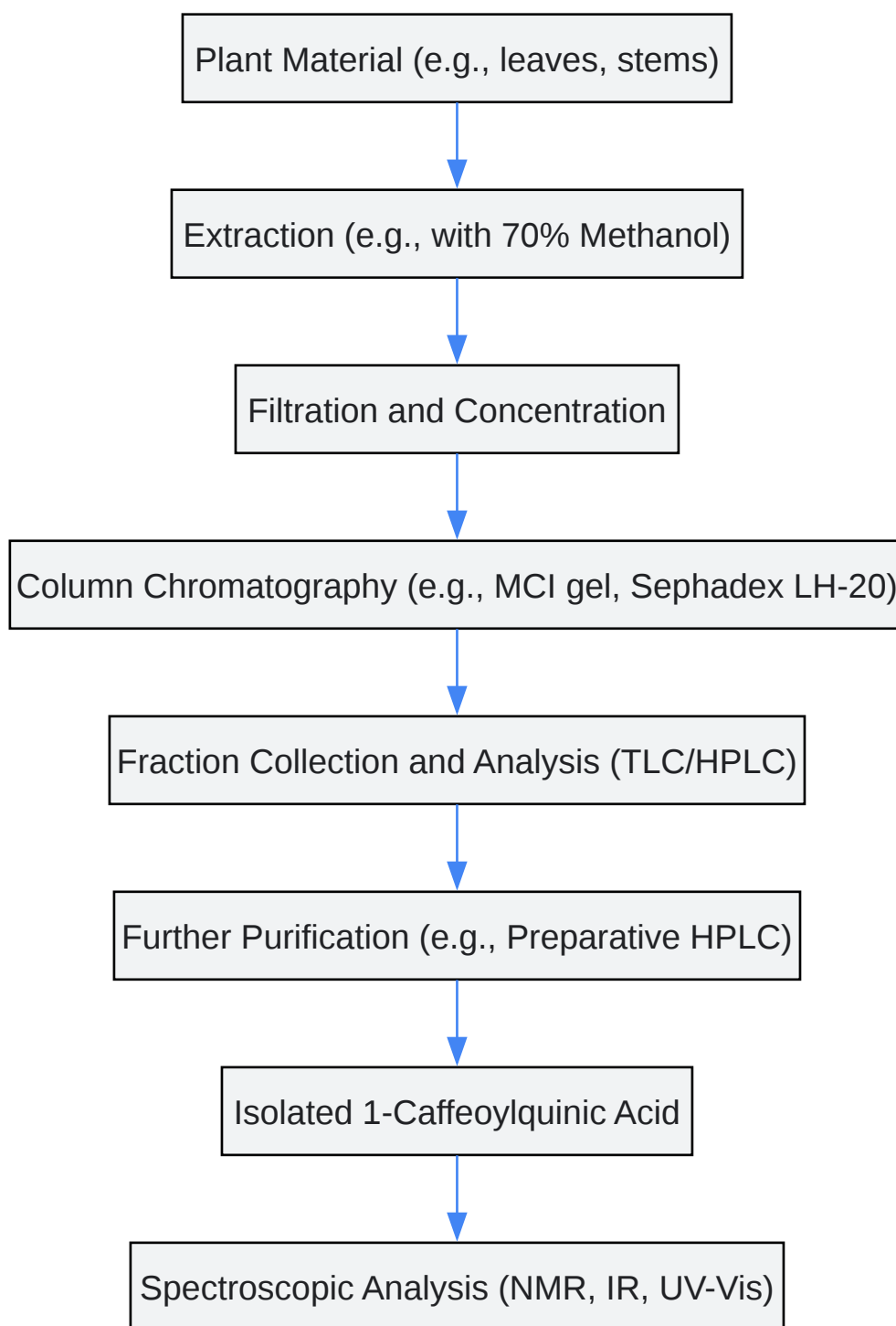
Note: The exact λ_{max} values and the presence of shoulders can be influenced by the solvent and pH of the solution.^{[1][8][9]}

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of **1-Caffeoylquinic acid**.

Isolation and Purification of 1-Caffeoylquinic Acid

A generalized workflow for the isolation of **1-Caffeoylquinic acid** from a plant matrix is outlined below.



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Isolation and Purification Workflow

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-Caffeoylquinic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.^[1]
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
 - 2D NMR: For unambiguous assignments, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of dry, purified **1-Caffeoylquinic acid** with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

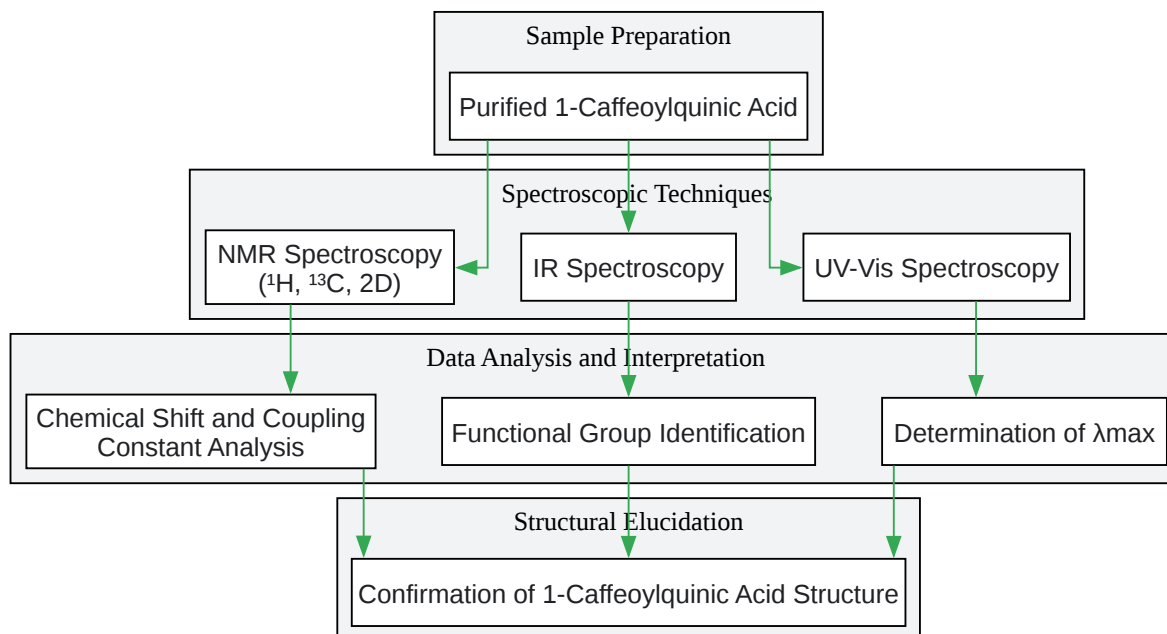
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}).

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of **1-Caffeoylquinic acid** of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).
 - Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use the pure solvent as a blank to zero the instrument.
 - Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
 - Identify the wavelengths of maximum absorbance (λ_{max}).[\[10\]](#)[\[11\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like **1-Caffeoylquinic acid**.



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Spectroscopic Analysis Workflow

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